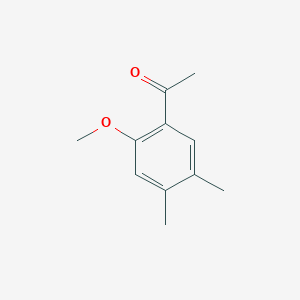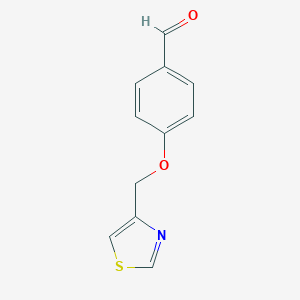
1-(3-Nitrophenyl)cyclobutanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Nitrophenyl)cyclobutanecarboxylic acid (NPCCA) is an organic compound belonging to the class of cyclic carboxylic acids. It is an important intermediate in the synthesis of many organic compounds and is used in a variety of scientific research applications. NPCCA is a colorless solid that is soluble in organic solvents such as dichloromethane, chloroform, and acetonitrile.
Applications De Recherche Scientifique
Synthetic Organic Chemistry Applications
Ring-Opening Metathesis Polymerization (ROMP) : A study explored the reactivities of 1-substituted cyclobutene derivatives, including those related to cyclobutanecarboxylic acid, for ring-opening metathesis polymerization (ROMP) with specific catalysts. These derivatives, particularly the secondary amides of 1-cyclobutenecarboxylic acid and the esters of 1-cyclobutene-1-methanol, underwent polymerization, highlighting the potential of these compounds in creating polymers with specific properties (Song et al., 2010).
Cycloaddition Reactions : Cyclobutanecarboxylic acids and their derivatives serve as key reactants in various cycloaddition reactions, which are pivotal for constructing complex organic frameworks. These reactions are instrumental in synthesizing cyclic compounds, which have applications ranging from pharmaceuticals to materials science.
Development of Novel Materials
Organic Gelators : Research on cyclobutanecarboxylic acid derivatives has led to the discovery of new low molecular mass organic gelators for organic liquids. These gelators have potential applications in creating stable gels for various industrial and pharmaceutical purposes (Ballabh et al., 2003).
Fluorinated Amino Acids : The design and synthesis of fluorinated analogs of cyclobutanecarboxylic acid aim to create conformationally restricted labels for NMR studies, particularly in the context of peptides bound to membranes. This research underscores the importance of such derivatives in biochemistry and structural biology (Tkachenko et al., 2014).
Catalysis and Reaction Mechanisms
- Lewis Acid-Catalyzed Reactions : Studies have shown that cyclobutanecarboxylic acids can undergo Lewis acid-catalyzed ring-opening reactions with amine nucleophiles. This reaction mechanism is significant for synthesizing a wide range of nitrogen-containing compounds, which are valuable in medicinal chemistry and organic synthesis (Lifchits & Charette, 2008).
Propriétés
IUPAC Name |
1-(3-nitrophenyl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-10(14)11(5-2-6-11)8-3-1-4-9(7-8)12(15)16/h1,3-4,7H,2,5-6H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUXPHKPYHXRST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-Methoxy-4-(methylsulfonylamino)phenyl]acetamide](/img/structure/B184302.png)






![4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde](/img/structure/B184312.png)


